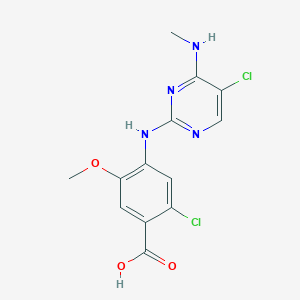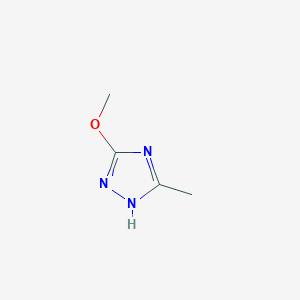
5-methoxy-3-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-methoxy-3-methyl-1H-1,2,4-triazole can be synthesized through several methods. One common route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires acidic conditions and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different products.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 5-methoxy-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1H-1,2,4-triazole: Similar in structure but lacks the methoxy group.
5-amino-1,2,4-triazole: Contains an amino group instead of a methoxy group.
1,2,4-triazole-3-carboxylic acid: Features a carboxylic acid group instead of a methoxy group.
Uniqueness
5-methoxy-3-methyl-1H-1,2,4-triazole is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C4H7N3O |
|---|---|
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
3-methoxy-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3O/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7) |
InChI-Schlüssel |
OGXVXOTXEHKRIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


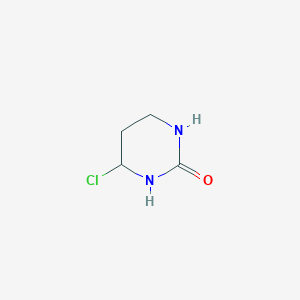
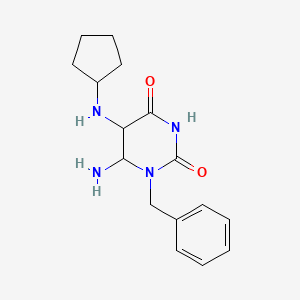


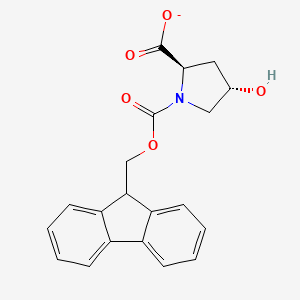
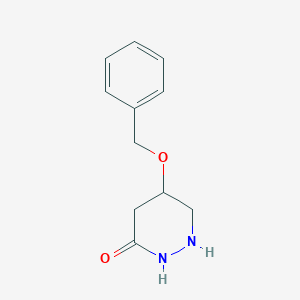
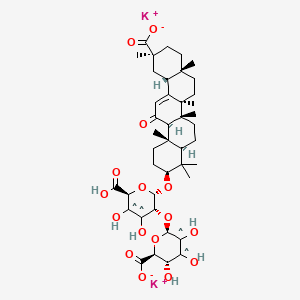
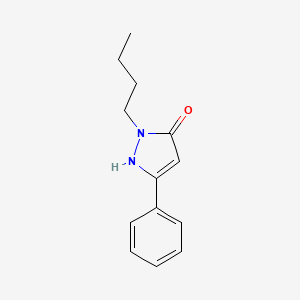
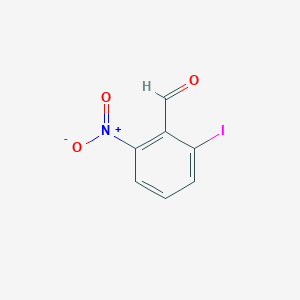
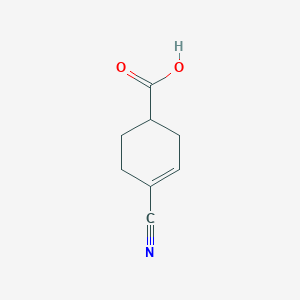
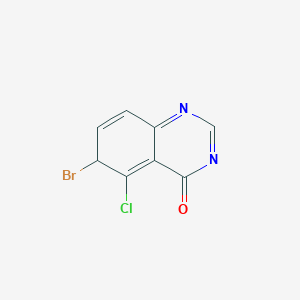
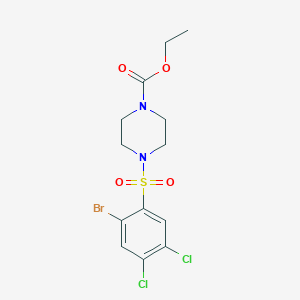
![3-[(Dichloro-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B15132925.png)
